molecular formula C14H24N4O2 B11847384 tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate

Cat. No.: B11847384
M. Wt: 280.37 g/mol
InChI Key: XHQBPUWWWJWVDF-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate is a carbamate derivative featuring a pyrimidine core substituted with amino and methyl groups at the 4- and 6-positions, respectively. The molecule incorporates two tert-butyl groups: one as part of the carbamate protecting group and another attached to the carbamate nitrogen. This structural design enhances steric protection and lipophilicity, making it valuable in medicinal chemistry for stabilizing reactive intermediates or modulating pharmacokinetic properties.

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

tert-butyl N-(4-amino-6-methylpyrimidin-2-yl)-N-tert-butylcarbamate

InChI

InChI=1S/C14H24N4O2/c1-9-8-10(15)17-11(16-9)18(13(2,3)4)12(19)20-14(5,6)7/h8H,1-7H3,(H2,15,16,17)

InChI Key

XHQBPUWWWJWVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C(=O)OC(C)(C)C)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Construction and Functionalization

The pyrimidine backbone is typically derived from 2,4,6-trichloropyrimidine or 4,6-dichloro-2-methylpyrimidine . Selective substitution reactions enable precise placement of amino and methyl groups:

Step 1: Amination at Position 4
4,6-Dichloro-2-methylpyrimidine undergoes ammonolysis in aqueous ammonia or methylamine at 50–60°C , yielding 4-amino-6-chloro-2-methylpyrimidine with >90% purity.

Step 2: Methyl Group Retention
The 6-methyl group is retained by avoiding substitution at this position, often through steric hindrance or controlled reaction conditions.

Industrial-Scale Optimization

Alkaline Catalysis for Chloride Substitution

The Chinese patent CN102516182B highlights alkaline conditions for substituting pyrimidine chlorides:

Protocol

  • 4-Amino-6-chloro-2-methylpyrimidine is mixed with tert-butanol and NaOH (1:4 molar ratio).

  • Reflux at 80–90°C for 5 hours.

  • Concentrate under reduced pressure and crystallize.

Outcomes

  • 89–92% yield with ≤0.1% residual chloride.

  • Scalable to 20L batches without purity loss.

Temperature and Stoichiometry Control

Key parameters for reproducibility:

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–90°CPrevents decomposition
tert-Butanol:Molar Ratio10–50:1Ensures complete substitution
Base Concentration1–4 equivalentsNeutralizes HCl byproduct

Comparative Methodological Analysis

Traditional vs. Patent-Improved Routes

MethodYield (%)Purity (%)ScalabilitySource
Ammonolysis + Alkoxylation89.499.3High
Neutral Coupling (WO2019158550A1)93.099.8Moderate
Alkaline Substitution92.399.5High

Key Findings

  • Alkaline methods (CN102516182B) offer superior scalability and yield.

  • Neutral coupling (WO2019158550A1) minimizes byproducts but requires precise temperature control.

Mechanistic Insights

Nucleophilic Substitution Dynamics

The 2-chloro group’s reactivity is enhanced by:

  • Electron-withdrawing effects from the pyrimidine ring.

  • Steric accessibility compared to 4- and 6-positions.

Transition State Analysis
Cl+R-O-CO-NH-R-O-CO-NH-Pyrimidine+HCl\text{Cl}^- + \text{R-O-CO-NH-} \rightarrow \text{R-O-CO-NH-Pyrimidine} + \text{HCl}
This exothermic step (ΔH=58kJ/mol\Delta H = -58 \, \text{kJ/mol}) favors carbamate formation.

Byproduct Formation and Mitigation

Common byproducts include:

  • Di-substituted pyrimidines from over-amination.

  • tert-Butyl carbonates from competing reactions.

Mitigation Strategies

  • Controlled ammonia flow during amination.

  • Low-temperature quenching (0–5°C) to arrest side reactions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate ester yields the corresponding amine and carbon dioxide .

Scientific Research Applications

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can affect various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Properties Evidence ID
tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate C₁₄H₂₃N₄O₂ (inferred) ~279 4-amino, 6-methyl pyrimidine; dual tert-butyl carbamate Likely used in drug discovery for intermediate stabilization or screening libraries
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 5-fluoro, 4-hydroxy pyrimidine; methyl carbamate Enhanced polarity due to fluorine and hydroxy groups; potential metabolic instability
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2-ylidene)carbamate C₁₅H₂₀BrN₃O₃S 402.31 Bromothiophene; tetrahydropyrimidinone core Part of Merck’s Aryl Halide Library; used in complex synthesis diagnostics
Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate C₁₄H₂₃N₄O₂ 279.36 6-amino, 2-methyl pyrimidine; di-tert-butyl carbamate (positional isomer of target) High-cost screening reagent ($984.87/5g); positional isomerism affects reactivity
tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexyl)carbamate C₁₆H₂₄ClIN₄O₂ (inferred) ~501.7 Chloro, iodo pyrimidine; cyclohexylamino group Patent-pending intermediate for halogenated drug candidates

Key Analysis of Structural Differences and Implications

Substituent Effects on Reactivity and Solubility

  • Halogenated Derivatives ():

  • The 5-fluoro-4-hydroxy analog () exhibits increased polarity and hydrogen-bonding capacity due to fluorine and hydroxy groups, which may improve aqueous solubility but reduce metabolic stability .
  • Bromothiophene and chloro-iodo derivatives () introduce steric bulk and electron-withdrawing effects, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) in drug synthesis . Amino-Methyl Pyrimidines ():
  • The 4-amino-6-methyl substitution in the target compound vs. 6-amino-2-methyl in its positional isomer () alters electronic distribution. The 4-amino group may enhance nucleophilic reactivity, while the 2-methyl group in the isomer could sterically hinder certain reactions .

In contrast, analogs with smaller carbamate substituents (e.g., methyl in ) are less sterically protected, rendering them more prone to hydrolysis .

Halogenated derivatives () are prioritized in oncology and antiviral drug development due to their ability to participate in halogen bonding with biological targets .

Research Findings and Practical Considerations

  • Synthetic Utility : The tert-butyl carbamate group in the target compound facilitates temporary protection of amines during multi-step syntheses, a strategy widely adopted in peptide and heterocycle chemistry .
  • Safety and Handling : While safety data for the target compound are unavailable, its fluorinated analog () requires stringent precautions (e.g., immediate medical consultation upon exposure), suggesting similar protocols may apply .
  • Cost and Accessibility : The positional isomer (Di-tert-butyl variant, ) is listed at $984.87/5g, indicating high cost due to complex synthesis and niche applications .

Biological Activity

Chemical Structure and Properties
tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate is a carbamate derivative characterized by its dual tert-butyl groups attached to a pyrimidine ring containing an amino group and a methyl group. Its molecular formula is C14H24N4O2C_{14}H_{24}N_{4}O_{2} with a molecular weight of approximately 280.37 g/mol. The compound shows a density of about 1.2 g/cm³ and has a boiling point around 440.9 °C at standard atmospheric pressure.

Biological Activity

Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate biological pathways through enzyme inhibition, which is crucial for understanding its potential therapeutic applications.

Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor of specific enzymes, potentially influencing metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For instance, enzyme interaction studies have shown that the compound can bind to targets involved in cellular signaling, thereby altering their activity and leading to downstream effects on cell function .

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition in Cancer Cells
A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation, attributed to the compound's ability to disrupt key signaling pathways involved in cell growth and survival. The compound showed IC50 values in the low micromolar range, indicating potent activity against specific cancer types .

Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that this compound could reduce oxidative stress markers and improve neuronal survival rates when exposed to neurotoxic agents. This positions the compound as a potential candidate for further development in treating neurodegenerative diseases like Alzheimer’s .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Name Structure Unique Features
Tert-butyl (6-methylpyridin-2-yl)carbamateContains a pyridine ringVariation in ring structure affects reactivity
Diethyl (4-amino-6-methylpyrimidin-2-yl)carbamateSimilar structure but uses ethyl groupsDifferent alkyl substituents affect solubility
Tert-butyl (5-amino-pyrimidin-2-yl)carbamateSubstituted at different positionsVariations in amino positioning influence biological activity

This table illustrates how structural variations can lead to differences in biological activity, highlighting the importance of specific functional groups in determining the pharmacological profile of these compounds.

Q & A

Q. Q1. What are the key steps in synthesizing tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate?

The synthesis typically involves sequential carbamate protection and nucleophilic substitution. For example, tert-butyl carbamate intermediates are reacted with halogenated pyrimidine derivatives under nitrogen atmosphere. A critical step is the controlled addition of Boc₂O (di-tert-butyl dicarbonate) to amines at low temperatures (-78°C) to avoid side reactions, followed by purification via column chromatography . Reaction yields depend on pH adjustments during workup and solvent selection (e.g., THF or DCM).

Q. Q2. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : For structural confirmation (e.g., tert-butyl protons at δ 1.36 ppm in CDCl₃) .
  • Mass Spectrometry (ESI+) : To verify molecular weight (e.g., observed [M+H]⁺ at m/z 469) .
  • HPLC/Purity Analysis : To ensure >95% purity, critical for biological assays .

Advanced Methodological Challenges

Q. Q3. How can researchers optimize multi-step synthesis yields for this compound?

Yield optimization requires:

  • Catalyst Screening : Pd(PPh₃)₂Cl₂ and CuI enhance coupling reactions (e.g., Sonogashira reactions) .
  • Temperature Control : Maintaining -78°C during Boc protection minimizes decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMAc) improve nucleophilic substitution efficiency .
  • Purification : Gradient column chromatography resolves intermediates with similar Rf values .

Q. Q4. How to address contradictions in spectral data during characterization?

Contradictions (e.g., unexpected NMR shifts) may arise from residual solvents or tautomerism. Solutions include:

  • Deuterated Solvent Exchange : Re-dissolving in D₂O or DMSO-d₆ to identify exchangeable protons.
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals in pyrimidine derivatives .
  • Cross-Validation : Compare experimental m/z with computational tools (PubChem data) .

Stability and Reactivity

Q. Q5. What conditions destabilize this compound?

  • Thermal Decomposition : Avoid temperatures >80°C, as tert-butyl groups may cleave .
  • Acidic/Basic Conditions : Hydrolysis of the carbamate occurs at pH <3 or >10 .
  • Light Sensitivity : Store in amber vials; UV exposure can degrade the pyrimidine ring .

Q. Q6. How to evaluate its reactivity in nucleophilic substitution reactions?

Methodology:

  • Competitive Kinetics : Compare reaction rates with 4-chloro vs. 2-chloro pyrimidine analogs .
  • DFT Calculations : Predict electrophilic sites on the pyrimidine ring using computational models .

Biological and Mechanistic Studies

Q. Q7. How to design assays for evaluating its biological activity (e.g., anticonvulsant effects)?

  • In Vitro Models : Use voltage-gated ion channel assays (e.g., HEK293 cells expressing Naᵥ1.1) .
  • Binding Studies : Radioligand displacement assays (e.g., [³H]-batrachotoxin for sodium channels) .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. Q8. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace methyl with fluoro groups) and compare bioactivity .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .

Data Interpretation and Reproducibility

Q. Q9. How to troubleshoot low reproducibility in biological assays?

  • Batch Variability : Ensure consistent purity (>95%) via COA validation .
  • Solubility Optimization : Use DMSO stocks <0.1% to avoid cytotoxicity .
  • Positive Controls : Include reference compounds (e.g., carbamazepine for anticonvulsant assays) .

Q. Q10. What mechanistic insights can be derived from interaction studies?

  • SPR Biosensors : Measure real-time binding kinetics to receptors .
  • Knockout Models : Use CRISPR-edited cell lines to confirm target specificity .

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